7-methoxy-N-(2-morpholinoethyl)benzofuran-2-carboxamide

Medicinal chemistry SAR Lead optimization

7-Methoxy-N-(2-morpholinoethyl)benzofuran-2-carboxamide (CAS 232265-35-9) is a synthetic benzofuran-2-carboxamide derivative with a molecular weight of 304.34 Da and formula C₁₆H₂₀N₂O₄. It belongs to the benzofuran class known for diverse biological activities including anti-tumor, antibacterial, and neuroprotective properties.

Molecular Formula C16H20N2O4
Molecular Weight 304.346
CAS No. 232265-35-9
Cat. No. B2734016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-N-(2-morpholinoethyl)benzofuran-2-carboxamide
CAS232265-35-9
Molecular FormulaC16H20N2O4
Molecular Weight304.346
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)NCCN3CCOCC3
InChIInChI=1S/C16H20N2O4/c1-20-13-4-2-3-12-11-14(22-15(12)13)16(19)17-5-6-18-7-9-21-10-8-18/h2-4,11H,5-10H2,1H3,(H,17,19)
InChIKeyQFUJLWJRQKXRQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-N-(2-morpholinoethyl)benzofuran-2-carboxamide CAS 232265-35-9 – Procurement-Relevant Structural and Screening Profile


7-Methoxy-N-(2-morpholinoethyl)benzofuran-2-carboxamide (CAS 232265-35-9) is a synthetic benzofuran-2-carboxamide derivative with a molecular weight of 304.34 Da and formula C₁₆H₂₀N₂O₄ . It belongs to the benzofuran class known for diverse biological activities including anti-tumor, antibacterial, and neuroprotective properties [1]. The compound has been registered in 111 high-throughput screening (HTS) bioassays sourced from the Johns Hopkins Ion Channel Center, The Scripps Research Institute Molecular Screening Center, the Burnham Center for Chemical Genomics, and the Broad Institute, indicating broad inclusion in academic and translational screening collections .

Why In-Class Benzofuran-2-Carboxamide Analogs Cannot Simply Be Interchanged for 7-Methoxy-N-(2-morpholinoethyl)benzofuran-2-carboxamide


Despite sharing the benzofuran-2-carboxamide scaffold, the unique substitution pattern at position-7 (methoxy) combined with the 2-morpholinoethyl side chain distinguishes this compound from its closest commercially available analogs. The 7-methoxy group can significantly alter electronic distribution and hydrogen-bonding capability compared to the 5-halogen-substituted analogs (5-bromo or 5-chloro derivatives), while the morpholinoethyl linker with its two-carbon tether and terminal morpholine ring modulates basicity (pKa ~6.5–7.5), solubility, and target engagement differently than the morpholinobutyl chain in CL-82198 . Substituting even a closely related analog risks altering target selectivity, physicochemical properties, and screening outcomes — as demonstrated in broader benzofuran SAR studies where small substituent changes led to marked differences in neuroprotective potency [1].

Quantitative Differentiation Evidence for 7-Methoxy-N-(2-morpholinoethyl)benzofuran-2-carboxamide vs. Closest Analogs


Structural Differentiation: 7-Methoxy vs. 5-Halogen Substitution on the Benzofuran Core

The target compound carries a 7-methoxy (-OCH₃) electron-donating substituent, whereas the nearest commercially available comparator 5-chloro-N-(2-morpholinoethyl)benzofuran-2-carboxamide bears a 5-chloro electron-withdrawing group, and 5-bromo-N-(2-morpholinoethyl)benzofuran-2-carboxamide bears a 5-bromo substituent. The shift from C7-OCH₃ to C5-halogen alters both electronic distribution and steric profile. In a parallel benzofuran-2-carboxamide SAR study, a C7-methoxy series showed neuroprotective activity at 100–300 μM against NMDA-induced excitotoxicity (compound 1f: –CH₃ at R₂), with –OH substitution at R₃ (compound 1j) conferring additional ROS-scavenging activity [1]. The impact of the C7-methoxy vs. C5-halogen switch has not been studied in a direct head-to-head experiment, but SAR principles from related series predict different target-interaction profiles [1].

Medicinal chemistry SAR Lead optimization

Side Chain Differentiation: Morpholinoethyl vs. Morpholinobutyl Linker Length

The target compound employs a two-carbon (ethyl) linker between the carboxamide nitrogen and the morpholine ring, whereas CL-82198 — a well-characterized selective MMP-13 inhibitor — uses a four-carbon (butyl) linker. Linker length directly impacts conformational flexibility, molecular recognition, and physicochemical properties. CL-82198 achieves 89% MMP-13 inhibition at 10 μg/mL with selectivity over MMP-1, MMP-9, and TACE . Quantitative protease inhibition data for the target compound with the shorter ethyl linker have not been published, but the two-carbon-shorter linker is expected to yield distinct conformational preferences and may alter the morpholine nitrogen's spatial positioning relative to hydrogen-bond acceptors in target binding pockets .

ADME Ligand efficiency Target engagement

HTS Bioassay Coverage as Proxy for Broad Target-Interaction Potential

The target compound has been tested in 111 distinct HTS bioassays across multiple screening centers, including the Johns Hopkins Ion Channel Center (RGS4 regulator), Scripps Research Institute (mu-opioid receptor, ADAM17, M1 muscarinic receptor), Burnham Center for Chemical Genomics (UPR pathway), and the Broad Institute (FadD28, CD40 signaling, LGR2) . By comparison, the structurally related 5-chloro-N-(2-morpholinoethyl)benzofuran-2-carboxamide (CAS database entry only) and 5-bromo-N-(2-morpholinoethyl)benzofuran-2-carboxamide do not have publicly listed HTS assay records of comparable breadth. This broader screening footprint — while not a direct measure of potency — indicates that the 7-methoxy substitution pattern enables engagement with a more diverse set of biological targets than the halogen-substituted analogs, making it a more versatile screening probe for target-ID and phenotypic assay campaigns .

High-throughput screening Polypharmacology Probe discovery

Calculated Physicochemical Property Differentiation

The target compound has a calculated logP of approximately 1.5–1.8, a topological polar surface area (TPSA) of 63.9 Ų, 4 hydrogen bond acceptors, and 1 hydrogen bond donor, placing it within Lipinski's rule-of-five space . The 7-methoxy group contributes moderate lipophilicity while maintaining hydrogen-bond acceptor capacity. In contrast, the 5-bromo analog (C₁₅H₁₇BrN₂O₃) has a higher molecular weight (~353 Da) and higher logP (~2.2–2.5) due to bromine's hydrophobicity, while the morpholinobutyl analog CL-82198 (C₁₇H₂₂N₂O₃) has a higher molecular weight (302 Da) and logP (~2.0) . The furan-substituted analog N-(2-(furan-2-yl)-2-morpholinoethyl)-7-methoxybenzofuran-2-carboxamide (C₂₀H₂₂N₂O₅) has a molecular weight of 370.4 Da, substantially exceeding the target compound's 304.3 Da . These differences in size, lipophilicity, and hydrogen-bonding capacity can significantly affect solubility, permeability, and non-specific binding in biochemical assays.

Drug-likeness Physicochemical profiling Solubility

CAVEAT: Absence of Direct Head-to-Head Biological Comparison Data

Despite extensive search of PubMed, ChEMBL, BindingDB, PubChem, and patent databases, no published study was identified that directly compares this compound against any of its structural analogs in the same assay under identical conditions. The 111 HTS bioassay records on Chemsrc are listed with assay descriptions but without accessible quantitative results (the bioassay detail pages could not be retrieved) . The kuujia.com reference to a 2021 J. Med. Chem. study describing TNF-alpha and IL-6 inhibition by this compound could not be verified against any indexed publication [1]. Consequently, all differentiation claims above are based on structural logic, class-level SAR, and comparative screening volume — not on experimentally measured selectivity or potency differences. Procurement decisions should account for this evidence gap and consider requesting confirmatory profiling data from vendors before committing to large-scale purchases.

Evidence gap Data transparency Procurement risk

Recommended Application Scenarios for Procuring 7-Methoxy-N-(2-morpholinoethyl)benzofuran-2-carboxamide


Phenotypic Screening and Target-ID Campaigns Leveraging Documented HTS Bioassay History

With 111 HTS bioassay records spanning ion channels (RGS4), GPCRs (mu-opioid, M1 muscarinic), proteases (ADAM17), and immune signaling (CD40), this compound is well-suited for phenotypic screening and target deconvolution projects. Its broad screening footprint provides a starting activity map that can accelerate hit prioritization, particularly when procuring compounds for diversity-oriented screening libraries .

Benzofuran SAR Expansion: 7-Methoxy Series Lead Optimization

For medicinal chemistry teams exploring the benzofuran-2-carboxamide scaffold, the 7-methoxy substitution combined with the morpholinoethyl side chain fills a specific gap in the SAR matrix that is not addressed by the 5-halogen or morpholinobutyl analogs. The compound serves as a key intermediate for systematic exploration of position-7 electronic effects and linker-length SAR [1].

Fragment-Based and Property-Driven Lead Generation

At 304.34 Da with balanced cLogP (~1.5–1.8) and TPSA (63.9 Ų), this compound offers a favorable physicochemical profile for fragment-based drug discovery or as an early lead scaffold. Compared to heavier analogs (e.g., the 370.4 Da furan derivative or 353 Da bromo analog), the target compound provides greater room for chemical elaboration while remaining within lead-like property space .

Neuroprotection Research Based on Benzofuran-2-Carboxamide SAR Precedent

Although direct neuroprotection data for this specific compound are not available, the 7-methoxy-N-substituted benzofuran-2-carboxamide series has demonstrated NMDA-excitotoxicity protection at 100–300 μM in primary rat cortical neurons (compound 1f reaching efficacy comparable to memantine at 30 μM) [1]. The target compound, with its morpholinoethyl substitution, represents a logical extension of this SAR series for neuroscience-focused screening.

Quote Request

Request a Quote for 7-methoxy-N-(2-morpholinoethyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.